REACTION_CXSMILES
|
[OH-].[Na+].[C-]#[N:4].[Na+].O.[OH:7][C:8]1[CH:18]=[CH:17][C:11]([CH:12](O)[C:13]([O-])=O)=[CH:10][CH:9]=1.[Na+].[Cl-].[Na+]>CN(C)C=O.O.C(O)=O>[OH:7][C:8]1[CH:18]=[CH:17][C:11]([CH2:12][C:13]#[N:4])=[CH:10][CH:9]=1 |f:0.1,2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted twice with methyl isobutyl ketone (100 ml. and 75 ml.)
|
Type
|
WASH
|
Details
|
The combined extracts are washed twice with water (40 ml
|
Type
|
CONCENTRATION
|
Details
|
each time) and are then concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CC#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |